

A Comparative Guide to the Spectroscopic Profile of Ethyl 3,3-dimethylacrylate

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Compound of Interest

Compound Name: Ethyl 3,3-dimethylacrylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Ethyl 3,3-dimethylacrylate** against a structurally similar alternative, Ethyl acrylate. The information presented herein is intended to assist researchers in the unambiguous identification and characterization of these compounds. All data is supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **Ethyl 3,3-dimethylacrylate** and Ethyl acrylate, facilitating a direct comparison of their structural characteristics.

Infrared (IR) Spectroscopy

Functional Group	Ethyl 3,3-dimethylacrylate (cm ⁻¹) **	Ethyl acrylate (cm ⁻¹) **	Vibrational Mode
C=O (Ester)	~1720	~1730	Stretch
C=C (Alkene)	~1650	~1638	Stretch
C-O (Ester)	~1250, ~1150	~1275, ~1180	Stretch
=C-H	~3080	~3040	Stretch
C-H (sp ³)	~2980	~2985	Stretch

Table 1: Comparison of Key Infrared Absorption Frequencies.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon Atom	Ethyl 3,3-dimethylacrylate (ppm)	Ethyl acrylate (ppm)[1]
C=O (Ester Carbonyl)	~166.8	~166.0
C=C(CH ₃) ₂	~157.9	-
HC=C(CH ₃) ₂	~115.8	-
-CH ₂ - (Ethyl)	~59.5	~60.5
-CH ₃ (Ethyl)	~14.4	~14.1
=C(CH ₃) ₂	~27.4, ~20.6	-
H ₂ C=	-	~128.5
=CH-	-	~130.3

Table 2: Comparison of 13C NMR Chemical Shifts (in CDCl₃).

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques as detailed below.

Infrared (IR) Spectroscopy Protocol

Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

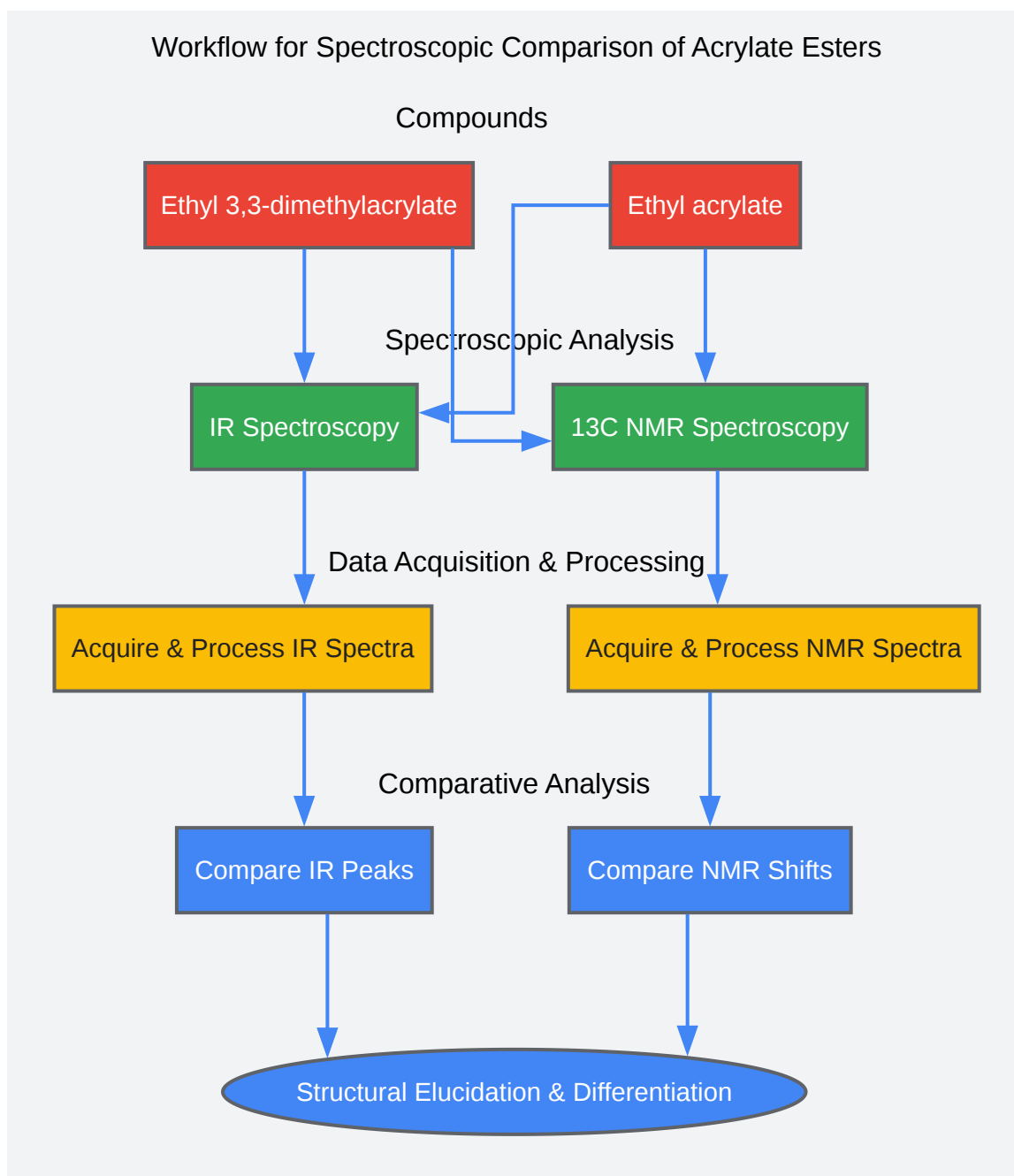
- **Sample Preparation:** A small drop of the neat liquid sample (**Ethyl 3,3-dimethylacrylate** or Ethyl acrylate) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^[2]
- **Instrument Setup:** The spectrometer is set to acquire data in the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal is recorded.
- **Data Acquisition:** The sample spectrum is then recorded. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.^[2]
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Approximately 50-100 mg of the liquid sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.^[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm).
- **Instrument Setup:** The NMR spectrometer is tuned to the ¹³C frequency. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** A standard proton-decoupled ¹³C NMR pulse sequence is used.^[4] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay between scans to ensure accurate signal integration.^[4]
- **Data Processing:** The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, baseline corrected, and referenced to the internal standard.^[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the two compounds.



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Caption: Logical workflow for the spectroscopic comparison of acrylate esters.

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